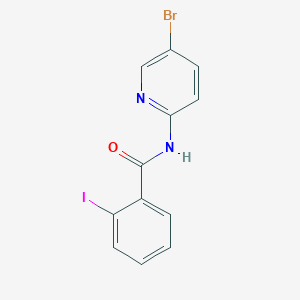![molecular formula C22H19BrN4S B10947326 1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea](/img/structure/B10947326.png)
1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA is a complex organic compound that features a combination of bromine, methylbenzyl, pyrazole, naphthyl, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl oxides, while reduction could produce various reduced thiourea derivatives.
Scientific Research Applications
N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: A related compound with similar structural features but different functional groups.
1-Naphthyl isothiocyanate: Shares the naphthyl and thiourea groups but lacks the pyrazole and bromine components.
Uniqueness
N-[4-BROMO-1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-N’-(1-NAPHTHYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C22H19BrN4S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C22H19BrN4S/c1-15-9-11-16(12-10-15)13-27-14-19(23)21(26-27)25-22(28)24-20-8-4-6-17-5-2-3-7-18(17)20/h2-12,14H,13H2,1H3,(H2,24,25,26,28) |
InChI Key |
XMGKJZMXVWSNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10947251.png)
![7-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947254.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B10947267.png)
![(5E)-5-{[5-(phenoxymethyl)furan-2-yl]methylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947281.png)

![(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10947290.png)
![7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947295.png)
![7-{[(2,5-Dimethylphenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947299.png)
![N-butyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10947301.png)
![5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide](/img/structure/B10947304.png)
![3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947308.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)

![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
